2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-
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Overview
Description
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- involves multiple steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, followed by diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . Industrial production methods often utilize metal catalysis and organocatalysis to achieve efficient synthesis .
Chemical Reactions Analysis
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitates various chemical transformations .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- can be compared with other imidazolidinones and imidazolones:
Imidazolidinones: These compounds feature a similar five-membered ring structure with a urea or amide functional group.
Imidazolones: These are oxo derivatives of imidazoline and include compounds like imidazol-4-one-5-propionic acid and imazaquin. The uniqueness of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- lies in its specific functional groups and the resulting chemical properties and applications.
Properties
CAS No. |
61957-82-2 |
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Molecular Formula |
C22H14N4O11S2 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H14N4O11S2/c27-20(14-6-2-1-3-7-14)19-21(28)24(39(36,37)18-11-5-9-16(13-18)26(32)33)22(29)23(19)38(34,35)17-10-4-8-15(12-17)25(30)31/h1-13,19H |
InChI Key |
YCLUSERRBQUKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)N(C(=O)N2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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